Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2

Description

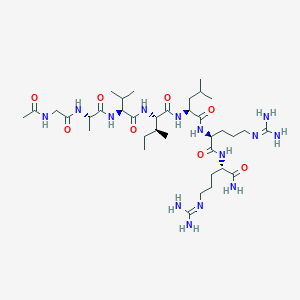

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ is a synthetic heptapeptide featuring an acetylated N-terminus (Ac-) and an amidated C-terminus (-NH₂). Its molecular formula is C₃₆H₆₈N₁₄O₈, with a molecular weight of 825.01 g/mol . The sequence includes both hydrophobic (Ala, Val, Ile, Leu) and hydrophilic (Arg) residues, creating an amphipathic structure. The two consecutive arginine residues at the C-terminus confer a strong positive charge at neutral pH, facilitating interactions with negatively charged cellular components like membranes .

While its exact biological role remains under investigation, proposed applications include antimicrobial/antitumor activities and modulation of intracellular signaling pathways. It is soluble in aqueous buffers (e.g., 1 mM in 1.21 mL water) but requires acidic or basic solvents for initial dissolution .

Properties

Molecular Formula |

C36H68N14O8 |

|---|---|

Molecular Weight |

825.0 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C36H68N14O8/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43)/t20-,21-,23-,24-,25-,27-,28-/m0/s1 |

InChI Key |

NJZWJYWUGVGZOH-ZPLLCTTDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 can undergo various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The peptide’s unique nanodonut structure allows it to form stable aggregates, which can interact with cellular membranes and proteins . These interactions can modulate various biological processes, including signal transduction, cell adhesion, and immune responses .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Attributes of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ and Analogues

Detailed Analysis

(1) Antho-RFamide (

- Structural Differences: Antho-RFamide is a shorter tetrapeptide with a pyroglutamyl N-terminus ( Functional Contrast: Antho-RFamide acts as a neuropeptide in sea anemones, enhancing muscle contractions and ectodermal conduction systems (SS1) at nanomolar concentrations . In contrast, Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂’s amphipathic structure suggests direct membrane interactions rather than neuronal modulation.

(2) NMA-Gly-Cys-Gly-Val-Leu-Leu-Lys(dnp)-Arg-Arg-NH₂

- Modifications : The dnp group on Lys enables fluorescence quenching, making this peptide a protease substrate in kinetic assays. The inclusion of Cys allows disulfide bond formation, a feature absent in Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂.

- Applications : Primarily a research tool for studying enzymatic activity, whereas Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂’s lack of tags makes it more suitable for therapeutic exploration .

(3) Ac-His-Trp-Ala-Val-Gly-His-Leu-NH₂

- Key Residues : His and Trp provide metal-binding and fluorescence properties. The dual His residues could enable zinc or copper coordination, unlike the Arg-dominated charge profile of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂.

- Functional Implications: Potential use in metal-catalyzed reactions or as a fluorophore contrasts with the target peptide’s hypothesized membrane-disrupting activity .

(4) Catalogued Peptides (e.g., Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val)

- Sequence Simplicity: These peptides often lack charged residues (e.g., Arg) and terminal modifications, resulting in higher hydrophobicity.

Mechanistic and Application Differences

- Charge and Solubility : The Arg-Arg motif in Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ enhances water solubility and membrane adhesion, whereas uncharged analogues (e.g., Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val) may require organic solvents for dissolution .

- Biological Targets : Antho-RFamide targets neuronal pathways, while Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂’s amphipathic structure suggests broad-spectrum membrane interactions, akin to cell-penetrating peptides (CPPs) or antimicrobial peptides (AMPs) .

Biological Activity

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2, commonly referred to as a synthetic peptide, has garnered attention in various fields of biological research due to its unique amino acid sequence and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, structural properties, and significant findings from recent studies.

Synthesis and Structural Overview

The compound is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:

- Coupling : Each amino acid is coupled to the resin-bound peptide using activating agents such as HBTU or DIC.

- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

- Cleavage : The completed peptide is cleaved from the resin and simultaneously deprotected using a TFA-based cleavage cocktail.

The resulting peptide has a specific sequence that contributes to its biological activity, with notable residues including arginine, which is known for its role in cell signaling and adhesion.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cell Adhesion and Migration

Research indicates that this peptide plays a significant role in cell adhesion studies. It has been utilized as a component in cell-free protein synthesis systems, which are crucial for understanding cellular interactions and migration mechanisms. The presence of multiple arginine residues enhances its ability to interact with cell membranes, promoting adhesion.

2. Antimicrobial Properties

Peptides similar in structure have exhibited antimicrobial properties. For instance, studies have shown that peptides containing arginine can enhance the immune response and possess bactericidal activity against various pathogens . While specific data on this compound's antimicrobial efficacy is limited, its structural components suggest potential activity.

3. Therapeutic Applications

This compound is being investigated for its potential in drug delivery systems. Its ability to form nanostructures may facilitate the encapsulation and targeted delivery of therapeutic agents . The compound's unique sequence also suggests possible applications in cancer therapy, where peptides are increasingly being explored for their ability to target tumor cells selectively.

Case Study 1: Peptide Interaction with Cell Membranes

A study examined the interaction of similar peptides with cellular membranes, revealing that modifications at the N-terminal or C-terminal can significantly influence their biological activity. Specifically, peptides with positively charged residues at the C-terminal were found to enhance binding affinity and cellular uptake .

Case Study 2: Cytotoxicity Assessment

In vitro studies on related peptides have demonstrated cytotoxic effects against various cancer cell lines. For example, cyclic dipeptides have shown inhibition rates ranging from 30% to over 50% against HeLa and other cancer cells at specific concentrations . While direct studies on this compound are still emerging, these findings suggest that modifications could yield potent anticancer agents.

Comparative Analysis of Similar Peptides

Q & A

Q. What are the recommended protocols for synthesizing Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Steps include:

- Resin selection : Use Fmoc-protected amino acids on a Rink amide resin for C-terminal amidation.

- Coupling : Activate amino acids with HBTU/HOBt or Oxyma-DIC. Monitor coupling efficiency via Kaiser test.

- Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) for 2–4 hours.

- Purification : Reverse-phase HPLC (C18 column, 5–95% acetonitrile gradient in 0.1% TFA) to achieve >95% purity. Store at -20°C in lyophilized form to prevent degradation .

Q. How should researchers validate the structural identity of this compound?

- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR):

- MS : Use MALDI-TOF or ESI-MS to confirm molecular weight (expected: ~1020.3 Da). Tandem MS (MS/MS) can verify sequence by fragmenting the peptide and analyzing b/y ions.

- NMR : 1H and 13C NMR in DMSO-d6 or aqueous buffers to confirm backbone connectivity and side-chain conformations. For arginine-rich peptides, monitor guanidinium proton signals at ~6.8–7.2 ppm .

Q. What are critical parameters for maintaining peptide stability during storage?

- Methodological Answer :

- Temperature : Store lyophilized peptide at -20°C; avoid repeated freeze-thaw cycles.

- Solubility : Dissolve in sterile water or PBS (pH 7.4) for short-term use. Avoid DMSO unless necessary for hydrophobic residues.

- Contamination : Use endotoxin-free vials and sterile filtration (0.22 µm) for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across studies?

- Methodological Answer : Address variability via:

- Assay validation : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (e.g., cation concentration affecting arginine interactions).

- Peptide integrity : Re-analyze aged samples via HPLC/MS to check for deamidation or oxidation.

- Dose-response curves : Use at least three independent replicates to calculate EC50/IC50 with 95% confidence intervals.

- Post-translational modifications (PTMs) : Test for phosphorylation or glycosylation using PTM-specific antibodies or enzymatic assays .

Q. What strategies optimize the synthesis of this compound to reduce aggregation or incomplete coupling?

- Methodological Answer :

- Arg side-chain handling : Use orthogonal protecting groups (e.g., Pmc or Pbf) to prevent guanidinium-mediated aggregation.

- Coupling enhancers : Add 0.1 M HOAt or 2% v/v DIPEA for sterically hindered residues (e.g., Ile, Val).

- Microwave-assisted SPPS : Reduce coupling times (3–5 minutes at 50°C) to improve yield for hydrophobic sequences.

- Aggregation monitoring : Use circular dichroism (CD) spectroscopy to detect β-sheet formation during synthesis .

Q. How can computational modeling guide the design of functional studies for this compound?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate peptide-membrane interactions (e.g., with GROMACS) to predict cell-penetrating or antimicrobial behavior.

- Docking studies : Use AutoDock Vina to model binding to targets like GPCRs or proteases, focusing on arginine-mediated electrostatic interactions.

- QM/MM : Investigate catalytic roles of specific residues (e.g., arginine in enzyme mimicry) .

Q. What are best practices for interpreting conflicting data on the peptide’s cytotoxicity?

- Methodological Answer :

- Dose normalization : Compare studies using molarity (µM) rather than mass concentration (µg/mL).

- Control experiments : Include scrambled-sequence peptides to distinguish sequence-specific effects from general membrane disruption.

- Mechanistic assays : Pair cytotoxicity data (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) or membrane integrity tests (LDH release) .

Data Analysis & Validation

Q. How should researchers statistically analyze dose-dependent effects in peptide bioactivity assays?

- Methodological Answer :

- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism or R.

- Outlier detection : Apply Grubbs’ test to exclude technical artifacts.

- Power analysis : Ensure sample sizes (n ≥ 6) achieve 80% power for p < 0.05 .

Q. What validation steps ensure reproducibility in structural studies (e.g., crystallography or NMR)?

- Methodological Answer :

- Crystallography : Collect data from multiple crystals; validate B-factors and electron density maps (e.g., in Coot).

- NMR : Assign peaks via TOCSY and NOESY; cross-validate with 15N/13C isotopic labeling.

- Deposit data : Submit structures to PDB or BMRB with raw diffraction/NMR data .

Ethical & Reporting Standards

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.